

GLPG1837: A Comparative Analysis of Potency Across CFTR Mutations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of **GLPG1837**, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Introduction to GLPG1837

GLPG1837 (also known as ABBV-974) is a CFTR potentiator developed by Galapagos and AbbVie.[1] Like other potentiators, its primary mechanism of action is to increase the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[2][3] This action is particularly relevant for CFTR mutations where the protein is present at the cell membrane but exhibits defective gating (Class III mutations) or reduced ion flow (Class IV mutations).[2]

Comparative Potency of GLPG1837

In vitro studies have demonstrated that **GLPG1837** exhibits a higher potency and efficacy on several Class III and IV CFTR mutations when compared to the first-generation potentiator, Ivacaftor (VX-770).[2]

In Vitro Potency and Efficacy



The following tables summarize the in vitro potency (EC50) and efficacy of **GLPG1837** in comparison to Ivacaftor across different CFTR mutations, as determined by the Yellow Fluorescent Protein (YFP) halide assay and Transepithelial Clamp Circuit (TECC) experiments.

Table 1: Potency (EC50) of GLPG1837 vs. Ivacaftor on Various CFTR Mutations

CFTR Mutation	GLPG1837 EC50 (nM)	Ivacaftor (VX-770) EC50 (nM)	Assay Type
F508del (low temp corrected)	3.5 ± 0.2	11.1 ± 3.6	YFP Halide Assay
G551D	339	Not explicitly stated in direct comparison	YFP Halide Assay
G551D/F508del	159	Not explicitly stated in direct comparison	TECC

Data sourced from multiple preclinical studies.[2][4]

Table 2: Efficacy of **GLPG1837** Relative to Ivacaftor (VX-770)

CFTR Mutation	GLPG1837 Efficacy (% of Ivacaftor)	Assay Type
G178R	154%	YFP Halide Assay
S549N	137%	YFP Halide Assay
G551D	260%	YFP Halide Assay
R117H	120%	YFP Halide Assay
G551D/F508del	173%	TECC

Efficacy is presented as the maximal activation achieved by **GLPG1837** relative to the maximal activation by Ivacaftor.[2]

Clinical Trial Data



Clinical trials have also provided evidence of **GLPG1837**'s efficacy in patients with specific CFTR mutations.

Table 3: Clinical Trial Outcomes for **GLPG1837** (SAPHIRA 1 Study)

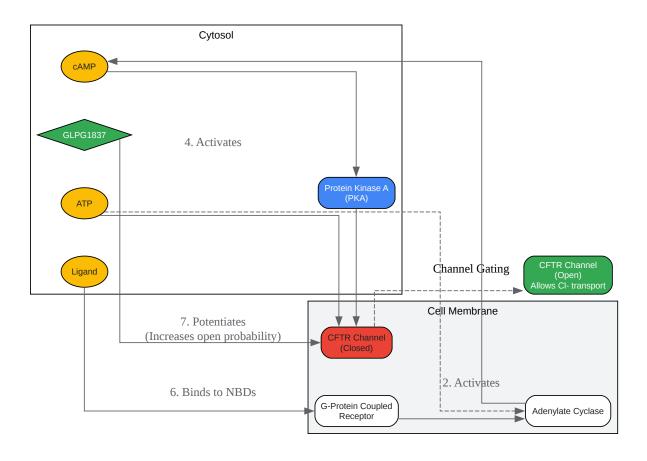
Outcome Measure	Baseline (Post-Ivacaftor Washout)	End of GLPG1837 Treatment
Mean Sweat Chloride (mmol/L)	97.7	68.7
ppFEV1	68.5%	73.1% (returned to pre- washout levels)

The SAPHIRA 1 study was an open-label, phase 2a study in adult CF patients with at least one G551D mutation.[5][6][7] These results were reported to be comparable to those of Kalydeco (ivacaftor).[6]

Signaling Pathways and Experimental Workflows CFTR Channel Activation Pathway

The following diagram illustrates the general signaling pathway for the activation of the CFTR channel, which is the target of potentiators like **GLPG1837**.





3. Converts ATP to cAMP

1. Binds

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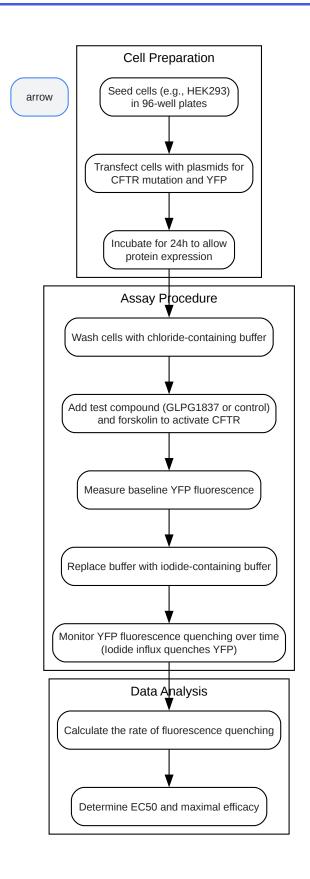
Caption: CFTR channel activation pathway and the role of GLPG1837.



Experimental Workflow: YFP Halide Assay

This diagram outlines the workflow for the YFP halide assay, a common method for measuring CFTR activity in vitro.





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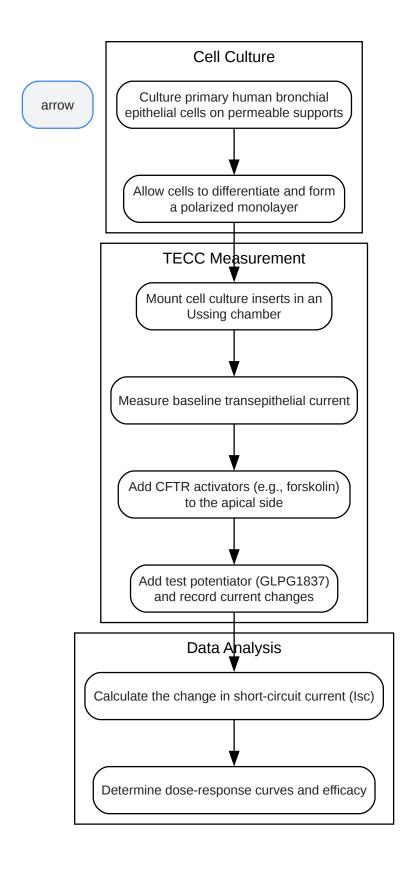
Caption: Workflow for the YFP Halide Assay to assess CFTR function.



Experimental Workflow: Transepithelial Clamp Circuit (TECC)

The TECC assay measures ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.





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Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.



Experimental Protocols YFP Halide Assay Protocol

The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching method used to measure CFTR-mediated halide transport.[8][9][10]

- Cell Culture and Transfection:
 - HEK293 cells are seeded in 96- or 384-well black, clear-bottom plates.
 - Cells are co-transfected with plasmids encoding the specific CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[2][4]
 - The cells are incubated for 24-48 hours to allow for expression of the proteins. For temperature-sensitive mutants like F508del, a low-temperature incubation (e.g., 27°C) for the final 24 hours may be used to facilitate protein trafficking to the cell surface.

Assay Procedure:

- Cells are washed with a chloride-based buffer (e.g., PBS).
- A baseline fluorescence reading is taken using a fluorescence plate reader.
- Cells are then treated with a CFTR activator, typically forskolin, along with varying concentrations of the potentiator being tested (e.g., GLPG1837).[2][4]
- The chloride-based buffer is rapidly replaced with an iodide-based buffer.
- The YFP fluorescence is monitored over time. The influx of iodide through open CFTR channels leads to a quenching (decrease) of the YFP fluorescence.[11][12]

Data Analysis:

- The rate of fluorescence decay is proportional to the halide permeability and thus CFTR activity.
- Dose-response curves are generated by plotting the rate of quenching against the concentration of the potentiator.



 From these curves, the EC50 (the concentration at which 50% of the maximal effect is observed) and the maximum efficacy can be determined.

Transepithelial Clamp Circuit (TECC) / Ussing Chamber Protocol

The TECC, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. This assay provides a measure of net ion movement and is considered a gold standard for assessing CFTR function in a more physiologically relevant context.[13][14]

· Cell Culture:

- Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports (e.g., Transwells) at an air-liquid interface to promote differentiation into a polarized epithelium.[2]
- Ussing Chamber Setup:
 - The permeable support with the confluent cell monolayer is mounted between the two halves of an Ussing chamber.
 - The apical and basolateral sides of the monolayer are bathed in separate physiological solutions.
 - The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc),
 which represents the net ion transport, is measured.[11]
- Measurement of CFTR Activity:
 - A baseline Isc is recorded.
 - To isolate CFTR-mediated chloride secretion, other ion channels may be inhibited (e.g., amiloride to block epithelial sodium channels).
 - CFTR is then activated by adding a cAMP agonist like forskolin to the apical solution.



- The potentiator (e.g., GLPG1837) is added at various concentrations, and the change in Isc is recorded. An increase in the Isc corresponds to increased chloride secretion through CFTR.[2]
- Data Analysis:
 - \circ The change in Isc (Δ Isc) induced by the potentiator is calculated.
 - Dose-response curves are constructed to determine the EC50 and maximal efficacy of the compound.

Conclusion

The available in vitro and clinical data suggest that **GLPG1837** is a potent CFTR potentiator with enhanced efficacy on several Class III and IV mutations compared to Ivacaftor. Its ability to restore CFTR function to levels comparable to the standard of care in clinical trials for the G551D mutation underscores its potential as a therapeutic agent for cystic fibrosis. The experimental protocols described provide standardized methods for the continued evaluation and comparison of novel CFTR modulators.

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